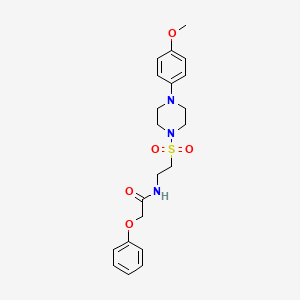

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Description

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-9-7-18(8-10-19)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYYWNGUTGGIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Neurological Disorders

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide shows promise in the treatment of neurological disorders. Compounds containing piperazine structures are often explored for their ability to modulate neurotransmitter systems, which is crucial in conditions like depression, anxiety, and schizophrenia. The sulfonamide moiety may enhance binding affinity to serotonin and dopamine receptors, potentially leading to improved therapeutic outcomes .

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. A study evaluating similar piperazine-based compounds demonstrated significant anticonvulsant activity in animal models of epilepsy, suggesting that this compound could be developed as a candidate for new antiepileptic drugs (AEDs) .

Anticancer Research

The compound's structural characteristics make it a candidate for anticancer drug development. Studies have shown that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. The ability of this compound to induce apoptosis in cancer cells has been investigated, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound shares structural motifs with several piperazine- and sulfonamide-containing analogs. Key comparisons include:

Pharmacological and Physicochemical Properties

- Target Compound: The 4-methoxyphenyl group may enhance receptor binding (e.g., serotonin 5-HT1A) compared to unsubstituted phenyl analogs. The phenoxyacetamide moiety could improve solubility over purely aromatic systems .

- Fluorophenyl Analog () : The 4-fluorophenyl substituent increases metabolic stability and blood-brain barrier penetration relative to methoxy groups, favoring CNS-targeted applications .

Stability and Toxicity

- Target Compound: The sulfonyl group may reduce hepatic metabolism compared to ester or amide-only analogs. However, the phenoxy group could pose photodegradation risks .

- N-Phenyl-2-(piperazin-1-yl)acetamide () : Classified as hazardous upon inhalation or skin contact, suggesting similar safety precautions for the target compound .

Activité Biologique

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 460.6 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) activity.

This compound is primarily investigated for its role as an acetylcholinesterase inhibitor . This mechanism involves binding to the active site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine in the synaptic cleft. Consequently, this leads to increased cholinergic neurotransmission, which is crucial for cognitive functions and has implications in treating neurodegenerative diseases like Alzheimer's disease .

1. Neuroprotective Effects

Research indicates that compounds with similar structures have demonstrated neuroprotective properties. Studies have shown that acetylcholinesterase inhibitors can improve memory and cognitive function in animal models of Alzheimer's disease .

2. Antimicrobial Properties

The sulfonamide group within the compound is associated with antibacterial activity. Various studies have reported that piperazine derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated for their efficacy against strains such as Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, derivatives with similar moieties have shown promising results against breast cancer cells .

Research Findings and Case Studies

Q & A

Q. Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous purification to remove residuals .

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk side reactions (e.g., sulfone overoxidation) .

- Yield Optimization : Column chromatography or recrystallization is critical for purity (>95%), with yields ranging from 23% to 85% depending on steric hindrance and substituent reactivity .

How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized for structural elucidation of this compound?

Q. Basic

- 1H/13C-NMR :

- Piperazine Ring Protons : Resonate at δ 2.5–3.5 ppm (N-CH2) and δ 3.8–4.2 ppm (sulfonyl-adjacent CH2) .

- Aromatic Regions : Phenoxy protons appear as multiplets at δ 6.8–7.5 ppm; methoxy groups show singlets at δ ~3.7 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 463.18) with <5 ppm error for precise formula validation .

- X-ray Crystallography : Resolve ambiguities in sulfonyl-piperazine geometry, as seen in related N-(substituted phenyl)acetamide structures .

What in vitro models are appropriate for evaluating the pharmacological activity of this compound, and how should controls be designed?

Q. Advanced

- Target Identification :

- Cell-Based Models :

- Controls : Include positive controls (e.g., VX-770 for CFTR ) and vehicle-only groups to isolate compound-specific effects.

How do structural modifications at the piperazine or phenoxyacetamide moieties affect the compound's biological activity, based on existing SAR studies?

Q. Advanced

Key Insight : Introducing a trifluoromethyl group (e.g., at the acetamide chain) enhances lipophilicity and target engagement, as seen in analogous compounds .

What strategies can resolve contradictions in reported biological activity data across different studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.